molecular formula C15H21ClN2O3S B240937 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide

4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide

Cat. No. B240937
M. Wt: 344.9 g/mol
InChI Key: FUGFUNNYGRAETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent for various diseases.

Mechanism of Action

4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathway of cytokines, which are involved in the immune response. By inhibiting JAK3, 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide can reduce the activity of T cells and other immune cells, leading to suppression of the immune response.
Biochemical and Physiological Effects:
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide has been shown to have significant biochemical and physiological effects in animal and human studies. In animal studies, it has been shown to reduce inflammation and prevent graft rejection in organ transplantation. In human studies, it has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide is its high selectivity for JAK3, which reduces the risk of side effects. Another advantage is its potential use in treating a wide range of autoimmune diseases. However, one limitation is its potential for immunosuppression, which can increase the risk of infections.

Future Directions

There are several future directions for research on 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide. One direction is to investigate its potential use in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other therapies, such as biologic agents. Additionally, there is a need for further research on the long-term safety and efficacy of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide.

Synthesis Methods

The synthesis of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methylpiperidin-1-yl)propanoic acid in the presence of a base, followed by the reaction with acetic anhydride and sodium bicarbonate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been studied for its potential use in organ transplantation and prevention of graft rejection.

properties

Product Name

4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

4-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide

InChI

InChI=1S/C15H21ClN2O3S/c1-12-7-10-18(11-8-12)15(19)6-9-17-22(20,21)14-4-2-13(16)3-5-14/h2-5,12,17H,6-11H2,1H3

InChI Key

FUGFUNNYGRAETH-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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